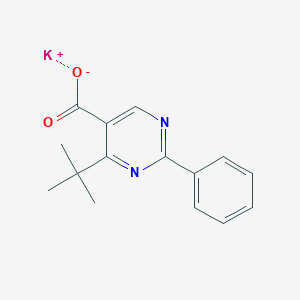

Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate

Description

Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a carboxylate group at position 5, a tert-butyl substituent at position 4, and a phenyl group at position 2. The potassium counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals and materials science. This compound is cataloged under identifiers such as EN300-170706, highlighting its relevance in chemical synthesis pipelines .

Properties

IUPAC Name |

potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.K/c1-15(2,3)12-11(14(18)19)9-16-13(17-12)10-7-5-4-6-8-10;/h4-9H,1-3H3,(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQERUCZQTMRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1C(=O)[O-])C2=CC=CC=C2.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate typically involves the reaction of 4-tert-butyl-2-phenylpyrimidine-5-carboxylic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Synthesis and Reactions

Preparation Methods

The synthesis of Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate typically involves the reaction of 4-tert-butyl-2-phenylpyrimidine-5-carboxylic acid with a potassium base. The reaction is generally performed in solvents such as ethanol or methanol under controlled heating conditions to ensure optimal yield and purity.

Types of Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : Leading to oxidized derivatives.

- Reduction : Converting the compound into reduced forms.

- Substitution : Participating in reactions where functional groups are replaced by other groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

-

Chemistry :

- Used as a reagent in organic synthesis.

- Acts as a catalyst in various chemical reactions.

-

Biology :

- Studied for its potential interactions with biomolecules.

- Investigated for biological activities such as enzyme inhibition.

- Medicine :

-

Industry :

- Employed in the production of specialty chemicals.

- Serves as an intermediate in the synthesis of other compounds.

Research has highlighted several biological activities associated with this compound:

- Inhibition of CDC42 : Studies have shown that derivatives similar to this compound can inhibit CDC42, a protein involved in cancer pathways, enhancing their therapeutic potential.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective capabilities in models of Parkinson’s disease, suggesting modifications in the pyrimidine structure could improve outcomes against oxidative stress-induced apoptosis .

Case Study 1: Antitumor Activity

In xenograft models, this compound exhibited significant tumor growth inhibition compared to control groups. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

The compound showed promise in reducing inflammation markers in induced arthritis models. Significant reductions in paw swelling were observed after treatment, suggesting its utility in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate with analogous pyrimidine derivatives:

Key Comparative Findings

Solubility and Salt Forms: The potassium salt form of the target compound confers superior aqueous solubility compared to ester derivatives like Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate . This property is critical for bioavailability in drug formulations. In contrast, ester analogs (e.g., ) exhibit higher lipid solubility, favoring membrane permeability in biological systems.

Electron-withdrawing groups (e.g., sulfonyl in ) or electron-donating groups (e.g., methoxybenzyl in ) modulate reactivity and binding interactions.

Functional Group Diversity: Carboxylate vs. Aldehyde: The target’s carboxylate group enables ionic interactions, whereas 5-carbaldehyde derivatives () are prone to nucleophilic addition reactions . Thioether vs. Amino Substituents: Methylthio groups () enhance metabolic stability compared to amino groups, which may participate in H-bonding but are susceptible to oxidation .

Research and Application Insights

- Pharmaceutical Relevance : The target compound’s potassium salt form is advantageous for injectable formulations, while ester derivatives (e.g., ) are more suited for oral delivery due to lipophilicity .

- Synthetic Utility : Potassium tert-butylate () is a common base in synthesizing tert-butyl-substituted pyrimidines, suggesting a plausible route for the target compound’s preparation .

Biological Activity

Potassium;4-tert-butyl-2-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with a tert-butyl group and a phenyl group. Its molecular formula is C14H16KN2O2, and it exhibits unique properties that contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes like proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may bind to various receptors, affecting signal transduction mechanisms within cells.

Biological Evaluations

Research has demonstrated the potential of this compound in several biological contexts, particularly in cancer research and antimicrobial activity.

Anticancer Activity

A series of studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound showed significant cytotoxicity with IC50 values ranging from 0.38 to 18.13 μM against different cancer cell lines, including breast cancer and colon cancer cells .

- Structure-Activity Relationship (SAR) : Modifications to the phenyl ring have been shown to enhance anticancer activity, indicating that specific substituents can improve potency against tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mycobacterium tuberculosis : Studies indicate that it exhibits activity against M.tb H37Rv with MIC values ranging from 2.61–2.94 μM, suggesting potential as an anti-tubercular agent .

Case Studies

- Inhibition of CDC42 : In a study focusing on CDC42 inhibitors, derivatives similar to this compound demonstrated favorable pharmacokinetic profiles, enhancing their therapeutic potential in targeting cancer pathways .

- Neuroprotective Effects : Research has explored the neuroprotective capacities of related compounds in models of Parkinson’s disease, indicating that modifications in the pyrimidine structure could lead to improved outcomes in neuroprotection against oxidative stress-induced apoptosis .

Q & A

Advanced Research Question

Kinetic assays : Monitor acetylcholinesterase (AChE) activity via Ellman’s method (absorbance at 412 nm for thiocholine production).

Dose-response curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism).

Molecular docking : Simulate binding poses with AutoDock Vina or Schrödinger Suite to identify key interactions (e.g., pyrimidine ring π-stacking with Trp86 in AChE).

Selectivity screening : Test against related enzymes (e.g., butyrylcholinesterase) to confirm specificity .

What are the critical considerations in selecting purification techniques for Potassium 4-tert-butyl-2-phenylpyrimidine-5-carboxylate to ensure high chemical purity?

Basic Research Question

- Solvent selection : Use ethanol/water mixtures for recrystallization to exploit solubility differences.

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for intermediates.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>98% by area normalization).

- Lyophilization : For hygroscopic batches, freeze-drying prevents potassium salt hydration .

How can computational modeling (e.g., molecular docking) be integrated with experimental data to elucidate structure-activity relationships in pyrimidine carboxylate derivatives?

Advanced Research Question

Docking validation : Compare computed binding energies (ΔG) with experimental IC values to refine force field parameters.

MD simulations : Run 100-ns trajectories (e.g., GROMACS) to assess protein-ligand complex stability.

QSAR models : Use PaDEL-Descriptor to generate 2D/3D molecular descriptors and correlate with bioactivity.

Example: A 3D-QSAR model for AChE inhibitors revealed that electron-withdrawing substituents at the pyrimidine 4-position enhance potency .

What are the key challenges in maintaining stability of Potassium 4-tert-butyl-2-phenylpyrimidine-5-carboxylate during storage, and what protocols mitigate degradation?

Basic Research Question

- Moisture sensitivity : Store in desiccators with anhydrous CaCl or under nitrogen atmosphere.

- Light-induced decomposition : Use amber glass vials and store at –20°C for long-term stability.

- Periodic analysis : Monitor purity via HPLC every 6 months; degradation products (e.g., free carboxylic acid) appear as secondary peaks at ~4.2 min .

What strategies are effective in analyzing conflicting bioassay results when evaluating the biological activity of pyrimidine-based compounds?

Advanced Research Question

Meta-analysis : Pool data from multiple assays (e.g., in vitro AChE inhibition vs. in vivo cognitive tests) to identify outlier methodologies.

Dose normalization : Compare results using molar concentrations rather than mass/volume.

Assay controls : Include reference inhibitors (e.g., donepezil for AChE) to calibrate inter-experimental variability.

Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.